molecular formula C19H25BrN2O3 B13934902 tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate

tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13934902
M. Wt: 409.3 g/mol
InChI Key: CWAUISLLHZHITC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a bromo-substituted isoindolinone moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindolinone moiety, which is then brominated. The brominated isoindolinone is subsequently reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures with additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)benzoate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H25BrN2O3

Molecular Weight

409.3 g/mol

IUPAC Name

tert-butyl 4-[(6-bromo-3-oxo-1H-isoindol-2-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H25BrN2O3/c1-19(2,3)25-18(24)21-8-6-13(7-9-21)11-22-12-14-10-15(20)4-5-16(14)17(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3

InChI Key

CWAUISLLHZHITC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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